![molecular formula C15H20N2O2 B7500261 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide, also known as MPCP, is a research chemical that has gained attention for its potential use in scientific research. This compound belongs to the class of phenylpropanoid amides and has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine uptake, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopaminergic neurotransmission.
Biochemical and Physiological Effects:
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rats and induce hyperthermia. Additionally, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their concentration in the synaptic cleft.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide in lab experiments is its ability to selectively target the dopamine transporter, making it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is its potential for abuse due to its psychoactive effects.
Orientations Futures
There are various future directions for the use of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide in scientific research. One potential direction is the development of new drugs that target the dopamine transporter for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide on the brain and its potential for abuse.
In conclusion, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is a research chemical that has gained attention for its potential use in scientific research. Its ability to selectively target the dopamine transporter makes it a useful tool for studying the role of dopamine in various neurological disorders. However, its potential for abuse and the need for further research on its long-term effects should be considered before its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide involves the reaction of 4-pyrrolidin-1-ylbenzoic acid with 2-methylpropanoyl chloride. The resulting product is then purified using column chromatography. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to bind to the dopamine transporter and inhibit dopamine uptake, leading to an increase in dopamine levels in the brain. This property has made 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide a potential candidate for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)14(18)16-13-7-5-12(6-8-13)15(19)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZPYUIIWXUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


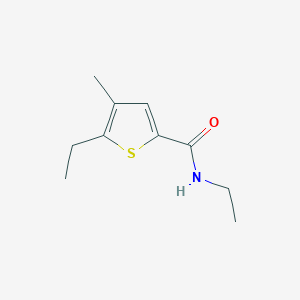
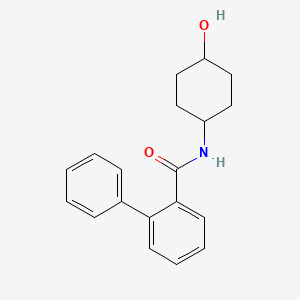

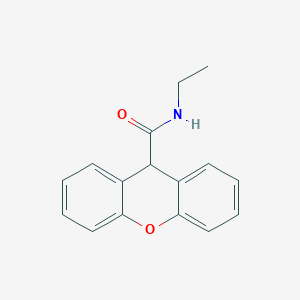
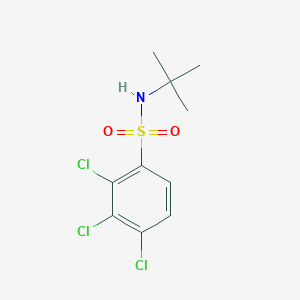
![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)
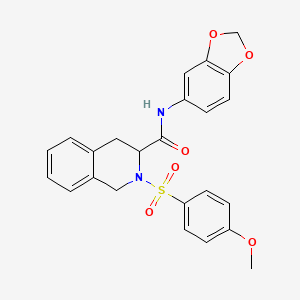
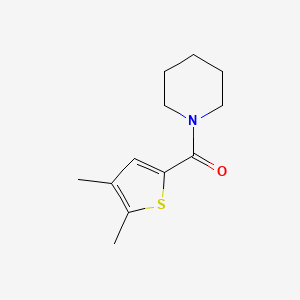
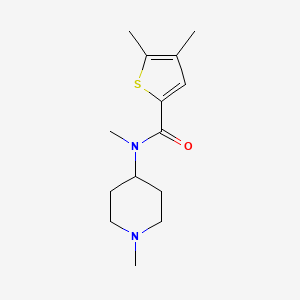

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)

